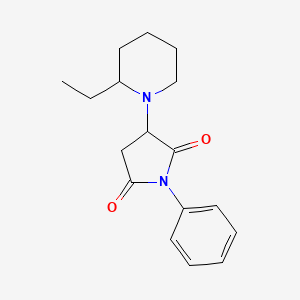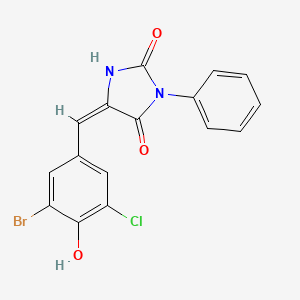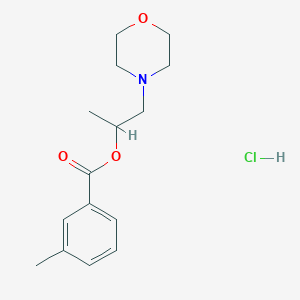![molecular formula C20H15ClFNO3S B4021110 3-allyl-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4021110.png)
3-allyl-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Beschreibung
Synthesis Analysis
The synthesis of thiazolidine-dione derivatives often involves the Knoevenagel condensation or a related method to introduce the benzylidene moiety into the thiazolidine-2,4-dione framework. Studies have shown the importance of substituents on the phenyl ring and their impact on the biological activities of these compounds. For instance, the introduction of allyl, chloro, and fluoro groups at specific positions has been explored for enhancing the activity profile of these molecules (Sohda et al., 1982).
Molecular Structure Analysis
The molecular structure of thiazolidine-dione derivatives is crucial for their interaction with biological targets. X-ray crystallography and NMR studies have been utilized to determine the conformations and configurations of these molecules. Structural analyses have revealed that the orientation of substituents around the thiazolidine ring and the presence of the benzylidene linkage are key factors determining their biological activity and binding affinity to targets (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidine-dione derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which can be used to further modify their structure and enhance their biological activity. The reactivity of the thiazolidine ring and the benzylidene moiety allows for the introduction of various functional groups, which can significantly influence the compound's pharmacological profile (Thari et al., 2020).
Physical Properties Analysis
The physical properties of thiazolidine-dione derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, affecting its formulation, stability, and bioavailability. Detailed physical characterization is necessary to optimize these compounds for pharmacological use (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the medicinal application of thiazolidine-dione derivatives. Studies have focused on understanding how modifications to the thiazolidine-2,4-dione core and the introduction of various substituents affect these properties. This understanding is crucial for designing derivatives with enhanced activity and reduced toxicity (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO3S/c1-2-8-23-19(24)18(27-20(23)25)11-13-6-7-17(16(21)10-13)26-12-14-4-3-5-15(22)9-14/h2-7,9-11H,1,8,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKJEUYSNBDHH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021041.png)
![4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4021051.png)
![methyl (5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4021054.png)
![N~2~-(2-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021069.png)
![6-{3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4021076.png)

![5,5'-[(4-fluorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4021088.png)
![N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4021098.png)
![N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)

![2-{1-(2-phenylethyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4021113.png)
![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
